molecular formula C8H4Cl2F3N B8394229 Pyridine, 2,6-dichloro-4-[1-(trifluoromethyl)ethenyl]-

Pyridine, 2,6-dichloro-4-[1-(trifluoromethyl)ethenyl]-

Cat. No. B8394229
M. Wt: 242.02 g/mol
InChI Key: UXTQQHLQEMOMOY-UHFFFAOYSA-N
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Patent
US08410141B2

Procedure details

2,6-dichloro-4-iodopyridine (0.87 g), (3,3,3-trifluoroprop-1-en-2-yl)boronic acid (purity: 65%, 0.75 g) and potassium carbonate (0.96 g) were dissolved in the mixed solvent of THF and water, which was then degassed three times. To the solution was added dichlorobis(triphenylphosphine) palladium (II) (0.04 g), and the mixture was heated to reflux for 3 hours under argon atmosphere. The mixture was cooled to room temperature and then poured into water, which was then extracted twice with hexane. The organic layer was combined, which was then washed with water and dried over anhydrous magnesium sulfate. After the drying agent was filtered off, the solvent was distilled away under reduced pressure, and the residue was then purified by silica gel chromatography to obtain 2,6-dichloro-4-(3,3,3-trifluoroprop-1-en-2-yl)pyridine (0.70 g) at a yield of 82%.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([Cl:9])[N:3]=1.[F:10][C:11]([F:18])([F:17])[C:12](B(O)O)=[CH2:13].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O>[Cl:1][C:2]1[CH:7]=[C:6]([C:12]([C:11]([F:18])([F:17])[F:10])=[CH2:13])[CH:5]=[C:4]([Cl:9])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl
Name
Quantity
0.75 g
Type
reactant
Smiles
FC(C(=C)B(O)O)(F)F
Name
Quantity
0.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then degassed three times
ADDITION
Type
ADDITION
Details
To the solution was added dichlorobis(triphenylphosphine) palladium (II) (0.04 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours under argon atmosphere
Duration
3 h
ADDITION
Type
ADDITION
Details
poured into water, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with hexane
WASH
Type
WASH
Details
which was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was then purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C(=C)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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